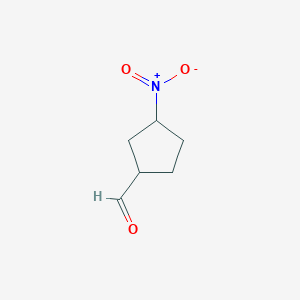

3-Nitrocyclopentane-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

6939-32-8 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-nitrocyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C6H9NO3/c8-4-5-1-2-6(3-5)7(9)10/h4-6H,1-3H2 |

InChI Key |

ZSOVPIGGWTVDQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Nitrocyclopentane 1 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 3-Nitrocyclopentane-1-carbaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. nih.govnih.gov For this compound, several strategic disconnections can be considered.

A primary disconnection strategy involves breaking the carbon-carbon bonds of the cyclopentane (B165970) ring. bham.ac.uk This can lead to precursors that can be cyclized through various reactions. For instance, a 1,5-dicarbonyl compound could be a viable precursor, with the cyclopentane ring formed via an intramolecular aldol (B89426) condensation. amazonaws.com Another approach is to disconnect the C-N bond of the nitro group or the C-C bond of the aldehyde group.

Key retrosynthetic approaches include:

Nitroaldol (Henry) Reaction: A logical disconnection points to a Henry reaction between a cyclopentanone (B42830) derivative and nitromethane. This approach offers good regioselectivity.

Functional Group Interconversion (FGI): One could envision the aldehyde group arising from the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. Similarly, the nitro group could be introduced via nitration or from the oxidation of an amine. ox.ac.uk

Michael Addition: A 1,5-relationship between the nitro and aldehyde groups (or their precursors) suggests a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde as a key bond-forming step. amazonaws.com

The choice of disconnection is guided by the availability of starting materials, the reliability of the corresponding forward reactions, and the ability to control stereochemistry. bham.ac.uk

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the two chiral centers of this compound is a significant challenge. Various asymmetric strategies have been developed to address this.

Organocatalytic Approaches (e.g., MacMillan catalysis, prolinol silyl (B83357) ethers)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. princeton.edu

MacMillan Catalysis: Imidazolidinone catalysts, developed by David MacMillan, are highly effective in activating α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a chiral iminium ion. sigmaaldrich.comnih.gov This strategy can be applied to the conjugate addition of nucleophiles to form a variety of chiral products with high enantioselectivity. sigmaaldrich.comnih.gov For the synthesis of this compound precursors, an enantioselective Michael addition of a nitronate to an α,β-unsaturated aldehyde could be envisioned, catalyzed by a MacMillan-type catalyst. princeton.edu

Prolinol Silyl Ethers: Diarylprolinol silyl ethers are highly effective organocatalysts for a range of asymmetric transformations, including the Michael addition of aldehydes and nitroalkenes. tohoku.ac.jpnih.gov These catalysts operate through an enamine-based activation mechanism. nih.gov The silylation of the prolinol hydroxyl group often enhances the catalyst's activity and solubility. tohoku.ac.jp Studies have shown that diarylprolinol silyl ether salts can efficiently catalyze the asymmetric Michael addition of aldehydes to nitroolefins in water, offering a green and recyclable catalytic system. organic-chemistry.org These reactions typically proceed with high diastereo- and enantioselectivity. organic-chemistry.org

| Catalyst System | Key Features | Typical Stereoselectivity |

| MacMillan Imidazolidinones | Iminium ion activation of α,β-unsaturated aldehydes. | High enantioselectivity. sigmaaldrich.comnih.gov |

| Diarylprolinol Silyl Ethers | Enamine activation of aldehydes; enhanced activity and solubility upon silylation. tohoku.ac.jp | Excellent diastereo- and enantioselectivity. organic-chemistry.org |

Transition Metal-Catalyzed Routes for Asymmetric Induction

Transition metal complexes with chiral ligands are widely used to catalyze asymmetric reactions, often providing high selectivity under mild conditions. niscpr.res.in For the synthesis of chiral nitro compounds, the asymmetric Henry reaction is a key transformation. niscpr.res.inmdpi.com Various transition metal complexes, including those of copper, have been successfully employed as catalysts. mdpi.com These catalysts can precisely control the stereochemical outcome of the reaction. niscpr.res.in The development of novel chiral ligands is crucial for tailoring the activity and selectivity of these metal complexes. niscpr.res.in For instance, palladium-catalyzed three-component carboamination reactions of dienes have been developed to produce chiral cyclohexenylamines, demonstrating the potential of transition metal catalysis in constructing complex chiral molecules. dicp.ac.cn

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This approach is reliable and versatile for synthesizing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as a cyclization or a conjugate addition. For example, Evans oxazolidinones are effective chiral auxiliaries for controlling the stereochemistry of aldol reactions. wikipedia.org Similarly, chiral sulfinamides can be used to direct the asymmetric addition of Grignard reagents to imines. wikipedia.org The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. wikipedia.org

Exploration of Novel Catalytic Systems for this compound Formation

The development of new and efficient catalytic systems is a continuous effort in organic synthesis. rsc.orgmdpi.com

Lewis Acid Catalysis in Cyclopentane Ring Formation

Lewis acids can play a crucial role in catalysis by activating electrophiles. nih.govmdpi.comrsc.org In the context of cyclopentane ring formation, Lewis acids can promote cyclization reactions. For instance, the combination of N-heterocyclic carbene (NHC) catalysis with a Lewis acid like Ti(OiPr)4 has been shown to be effective in the annulation of enals with β,γ-unsaturated α-ketoesters to produce highly substituted cyclopentanols with excellent diastereo- and enantioselectivity. nih.gov The Lewis acid activates the electrophile, facilitating the initial conjugate addition. nih.gov This cooperative catalysis strategy opens new avenues for the synthesis of complex cyclopentane derivatives. nih.gov

Brønsted Acid/Base Catalysis in Nitro-Henry and Related Reactions

The Henry reaction, or nitroaldol reaction, is a cornerstone for carbon-carbon bond formation, uniting a nitroalkane and a carbonyl compound to create a β-nitro alcohol. wikipedia.org This reaction is fundamental in synthesizing precursors to this compound. The mechanism is reversible and typically initiated by a base that deprotonates the α-carbon of the nitroalkane, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. almacgroup.com

Brønsted base catalysis is the classic approach for the Henry reaction. organic-chemistry.org A wide array of bases, from alkali metal hydroxides to amines, can be employed. almacgroup.com However, the choice and amount of base are critical, as stronger bases or excess quantities can promote side reactions like the Cannizzaro reaction or dehydration of the resulting β-nitro alcohol to form nitroalkenes. organic-chemistry.orgresearchgate.net

While traditionally base-catalyzed, Brønsted acids have also emerged as effective catalysts, often in cooperative systems. Strong Brønsted acids can activate the carbonyl group of the aldehyde, enhancing its electrophilicity and facilitating the attack by the nitronate. nih.gov In some systems, a combination of a Lewis acid and a Brønsted base is necessary for efficient catalysis. nih.gov Recent studies have also uncovered a "nitro-assisted" Brønsted acid catalysis, where nitro compounds act as cocatalysts. nih.gov Kinetic studies suggest that higher-order hydrogen-bonded aggregates between the nitro compounds and the acid are the kinetically competent catalytic species, which can accelerate the reaction. nih.gov

Related reactions, such as the Michael addition, are also crucial for building the cyclopentane framework and can be catalyzed by Brønsted acids or bases. Organocatalytic Michael additions of nitroalkanes to α,β-unsaturated acceptors, for instance, can provide access to γ-nitro carbonyl compounds, which can be precursors for cyclization. acs.orgnih.gov Bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety (e.g., thiourea-based catalysts), are particularly effective in controlling the stereochemistry of these additions. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. xjenza.orgjocpr.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. jocpr.comrsc.org

Solvent-Free and Aqueous Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The Henry reaction, a potential step in the synthesis of this compound, has been successfully adapted to aqueous and solvent-free conditions.

Conducting the Henry reaction in water offers significant environmental and safety benefits over traditional organic solvents. organic-chemistry.org Research has shown that using a dilute sodium hydroxide (B78521) solution with a cationic surfactant allows the reaction to proceed efficiently in water, often with shorter reaction times and simpler workup procedures. organic-chemistry.org This method is advantageous as it can suppress side reactions and is suitable for larger-scale preparations under mild conditions. organic-chemistry.org Furthermore, using an aqueous phosphate (B84403) buffer at a neutral pH can also effectively catalyze the reaction, avoiding the need for additional base catalysts and preventing the formation of nitroalkene byproducts. researchgate.net

Solvent-free conditions (SFC) represent another green alternative. A protocol using a polymer-supported base, PS-BEMP, has been developed for the Henry reaction under SFC. researchgate.net This method provides the desired nitroaldol products in good yields and short reaction times, significantly minimizing waste by eliminating the need for organic solvents for the reaction itself. researchgate.net

| Condition | Catalyst/Medium | Advantages | Reference |

| Aqueous | 0.025 M NaOH with CTACl surfactant | Environmentally friendly, mild conditions, shorter reaction times. | organic-chemistry.org |

| Aqueous | Phosphate Buffer (neutral pH) | Avoids base catalysts and side product formation. | researchgate.net |

| Solvent-Free | PS-BEMP (polymer-supported base) | Good yields, short reaction times, waste minimization. | researchgate.net |

Atom Economy and Step Efficiency in Multicomponent Reactions

For a molecule like this compound, a hypothetical MCR could involve the simultaneous reaction of a nitroalkane, an aldehyde, and another component to construct the functionalized cyclopentane ring in a single, highly atom-economical step. numberanalytics.com Such strategies are at the forefront of designing sustainable synthetic pathways. nih.gov

Comparative Analysis of Synthetic Pathways to this compound

Several synthetic routes can be envisioned for the preparation of this compound. Each pathway offers distinct advantages and disadvantages in terms of efficiency, selectivity, and adherence to green chemistry principles.

Pathway 1: Direct Functionalization of Cyclopentane Derivatives This approach involves the direct nitration of a pre-existing cyclopentane carbaldehyde. While conceptually simple, this method often suffers from a lack of regioselectivity and the potential for over-nitration or decomposition of the sensitive aldehyde group under harsh nitrating conditions.

Pathway 3: Organocatalytic Tandem Reactions Modern organocatalysis offers elegant solutions for constructing functionalized cyclopentanes. acs.orgrsc.org A tandem conjugate addition/α-alkylation reaction, for example, can create multiple stereocenters with high control in a single pot. acs.org Applying this logic, a Michael addition of a nitroalkane to a cyclopentenone derivative, followed by an intramolecular cyclization or a subsequent reaction, could provide a highly efficient route to the target molecule.

Comparative Table of Synthetic Pathways

| Synthetic Pathway | Description | Advantages | Disadvantages |

| Direct Nitration | Nitration of cyclopentane-1-carbaldehyde. | Potentially fewest steps. | Poor selectivity, harsh conditions, risk of side reactions. |

| Henry Reaction Route | Nitroaldol reaction of cyclopentanone followed by oxidation. | Good regioselectivity and functional group tolerance. | Multi-step process, use of stoichiometric oxidants. |

| Organocatalytic Tandem | e.g., Michael addition followed by cyclization. acs.org | High stereoselectivity, potential for one-pot synthesis, milder conditions. acs.orgrsc.org | Catalyst development can be complex. |

| Multicomponent Reaction | One-pot combination of three or more starting materials. numberanalytics.com | High atom and step efficiency, reduced waste. xjenza.orgnih.gov | Requires significant optimization to control selectivity. numberanalytics.com |

Ultimately, the choice of synthetic pathway depends on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of stereochemical control and environmental impact. Modern catalytic methods, particularly those aligned with green chemistry principles, offer the most promising avenues for the efficient and sustainable synthesis of this compound.

Mechanistic Investigations of Reactions Involving 3 Nitrocyclopentane 1 Carbaldehyde

Elucidation of Reaction Pathways of the Aldehyde Functionality

The aldehyde group is a primary site for chemical modifications, readily undergoing nucleophilic addition and condensation reactions.

The most fundamental reaction of the aldehyde functionality in 3-Nitrocyclopentane-1-carbaldehyde is nucleophilic addition. pressbooks.pub The carbonyl carbon, being electrophilic, is susceptible to attack by a wide range of nucleophiles. youtube.com The mechanism begins with the nucleophile attacking the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide, typically by adding a mild acid, yields an alcohol product. pressbooks.publibretexts.org

Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. pressbooks.pub The reaction can be performed with both negatively charged nucleophiles (like Grignard reagents or enolates) and neutral ones (like water or amines). pressbooks.pub

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Acid or Base Catalyst | Hydrate (Gem-diol) |

| Alcohols (R-OH) | Acid Catalyst | Hemiacetal |

Condensation reactions provide powerful methods for carbon-carbon bond formation, extending the molecular framework from the aldehyde group.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CHR group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.org For this compound, the reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is an α,β-unsaturated compound. wikipedia.org The use of pyridine (B92270) as a solvent, particularly when one of the activating groups is a carboxylic acid, is known as the Doebner modification, which often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol (B89426) Condensation : The aldol condensation is a base-catalyzed reaction where an enolate ion adds to an aldehyde. masterorganicchemistry.com this compound can act as the electrophilic partner in a "crossed" aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde (the aldol addition product). masterorganicchemistry.com If the reaction mixture is heated, a molecule of water is eliminated to form an α,β-unsaturated aldehyde (the aldol condensation product). masterorganicchemistry.com

Horner–Wadsworth–Emmons (HWE) Reaction : The HWE reaction is a highly reliable method for olefination, reacting a stabilized phosphonate (B1237965) carbanion with an aldehyde to produce an alkene. wikipedia.orgalfa-chemistry.com This reaction is known to predominantly form the (E)-alkene (trans isomer) due to thermodynamic control in the elimination step. wikipedia.orgresearchgate.net The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate which then eliminates a water-soluble phosphate (B84403) salt to yield the alkene. wikipedia.org For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed, which uses phosphonates with electron-withdrawing groups and specific base/solvent systems. nrochemistry.comyoutube.com

Table 2: Condensation Reactions of the Aldehyde Functionality

| Reaction | Reactant Partner | Key Conditions | Product | Stereochemical Preference |

|---|---|---|---|---|

| Knoevenagel | Active Methylene (B1212753) Compound (e.g., Malonic ester) | Weak base (e.g., piperidine) wikipedia.org | α,β-Unsaturated ester | More stable isomer favored wikipedia.org |

| Aldol | Enolizable Aldehyde/Ketone | Base (e.g., NaOH), Heat for condensation masterorganicchemistry.com | α,β-Unsaturated aldehyde/ketone | Typically E-isomer favored |

| HWE | Stabilized Phosphonate Ylide | Base (e.g., NaH) | Alkene | (E)-alkene wikipedia.org |

| Still-Gennari (HWE) | Trifluoroethylphosphonate ester | KHMDS, 18-crown-6 (B118740) nrochemistry.comyoutube.com | Alkene | (Z)-alkene nrochemistry.comyoutube.com |

Transformations and Reactivity of the Nitro Group within the Cyclopentane (B165970) Framework

The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity and can itself be the target of various chemical transformations. wikipedia.orgnih.gov

The nitro group is readily reducible to a primary amino group. This transformation is a cornerstone in synthetic chemistry as it provides a route to amines, which are valuable functional groups. A common method involves catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). Other reducing agents can also be employed. Recent advances include mild and efficient iron-catalyzed reductions that show high functional group tolerance, capable of selectively reducing a nitro group without affecting an aldehyde.

Reaction : this compound → 3-Aminocyclopentane-1-carbaldehyde

Common Reagents : H₂/Pd/C, Fe/HCl, SnCl₂/HCl

The utility of the nitro group can extend beyond its reduction.

As a Leaving Group : The nitrite (B80452) anion is generally a poor leaving group. However, in nucleophilic aromatic substitution (SₙAr), a nitro group can act as a leaving group if the aromatic ring is sufficiently activated by other strong electron-withdrawing groups. stackexchange.comrhhz.netlibretexts.org In aliphatic systems like this compound, the corresponding nitronate ion (formed by deprotonation of the α-carbon) is considered a feeble leaving group. rsc.org Its departure to form an alkene via an elimination reaction is possible but often requires specific conditions, such as enhancement by ring strain, which is not prominent in a five-membered ring. rsc.org

As a Nucleophile/Electrophile : While the nitro group itself is not typically nucleophilic, the adjacent α-carbon can be deprotonated under basic conditions to form a nitronate. wikipedia.org This nitronate is nucleophilic at the carbon and can participate in various reactions. nih.govwikipedia.org Conversely, the nitro group can also act as a masked electrophile; under certain enzymatic conditions, a nitroalkane can be activated to its nitronic acid tautomer, which then reacts with a nucleophile. nih.gov There is also evidence of the nitro group acting as an intramolecular nucleophile in specific systems during bromination reactions. rsc.org

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org In this context, this compound serves as the aldehyde component, reacting with a deprotonated nitroalkane (a nitronate).

The mechanism starts with a base abstracting the acidic α-proton from the nitroalkane to form a nucleophilic nitronate ion. wikipedia.org This ion then attacks the electrophilic carbonyl carbon of this compound. wikipedia.org The resulting intermediate is a β-nitro alkoxide, which is then protonated to give a β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

A key synthetic utility of the Henry reaction is the subsequent dehydration of the β-nitro alcohol product. organic-chemistry.org This elimination of water, often promoted by heat or specific reagents, yields a nitroalkene, a valuable synthetic intermediate. wikipedia.orgorganic-chemistry.org

Table 3: Henry Reaction Involving this compound

| Step | Reactant(s) | Key Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Nitronate Formation | Nitroalkane (e.g., Nitromethane) | Base (e.g., NaOH, Et₃N) wikipedia.orgpsu.edu | Nitronate Ion |

| 2. C-C Bond Formation | This compound + Nitronate Ion | Base catalysis wikipedia.org | β-Nitro alcohol |

| 3. Dehydration | β-Nitro alcohol | Heat / Dehydrating Agent | Nitroalkene |

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The stereochemical outcome of reactions involving this compound is dictated by the inherent chirality of the molecule and the facial selectivity of nucleophilic attack on the aldehyde, as well as reactions at the stereocenter bearing the nitro group. The cyclopentane ring, with substituents at the 1 and 3 positions, can exist as cis and trans diastereomers. The relative orientation of the nitro and formyl groups significantly influences the steric and electronic environment of the molecule, thereby governing the diastereoselectivity of its reactions.

In reactions such as aldol additions, Michael additions, and reductions of the aldehyde, the approach of the nucleophile to the carbonyl group is influenced by the steric hindrance imposed by the cyclopentane ring and the nitro group. For instance, in organocatalyzed reactions, the formation of an iminium ion intermediate can lead to a more defined transition state, allowing for precise control over the stereochemical outcome. The choice of catalyst, solvent, and reaction temperature can be optimized to favor the formation of one diastereomer over another.

Although specific studies on this compound are lacking, research on analogous systems, such as the organocatalytic asymmetric domino Michael/α-alkylation reaction to form 1,2,3-trisubstituted cyclopentane carbaldehydes, has demonstrated that high levels of diastereoselectivity can be achieved. These reactions often proceed through well-ordered transition states where the catalyst and substrates are oriented to minimize steric interactions and maximize favorable electronic interactions, leading to the preferential formation of a single stereoisomer. The principles of stereochemical control observed in these related systems would be directly applicable to reactions of this compound.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

A comprehensive understanding of a reaction mechanism necessitates the analysis of its kinetic and thermodynamic parameters. For reactions involving this compound, this would involve determining the rate constants, activation energies, and changes in enthalpy and entropy for each elementary step.

Kinetic Profiling: The rate of a reaction is determined by the height of the energy barrier of its rate-determining step. For reactions of this compound, such as a Michael addition, the key kinetic parameters would be associated with the initial nucleophilic attack and any subsequent cyclization or proton transfer steps. Computational studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathway and calculate the activation energies of transition states. Experimental kinetic studies, for example, using techniques like stopped-flow spectroscopy or monitoring reaction progress by NMR or chromatography, would provide empirical rate data.

While general principles of kinetic and thermodynamic control are well-established in organic chemistry, specific quantitative data for reactions of this compound are not available in the reviewed literature. Theoretical investigations on related systems, such as the regioselective formation of enolates from β-functionalized cyclic ketones, highlight the importance of non-covalent interactions in dictating the kinetic versus thermodynamic outcome. Similar detailed computational and experimental work would be required to establish a quantitative kinetic and thermodynamic profile for the reactions of this compound.

Computational and Theoretical Studies of 3 Nitrocyclopentane 1 Carbaldehyde

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of molecules like 3-nitrocyclopentane-1-carbaldehyde. The presence of both a nitro (-NO₂) and a carbaldehyde (-CHO) group on the cyclopentane (B165970) ring introduces significant electronic perturbations.

The carbaldehyde group is also electron-withdrawing, though generally less so than the nitro group. Its carbonyl (C=O) bond is polarized, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. This electronic feature makes the carbonyl carbon an electrophilic center.

Quantum chemical calculations would provide quantitative measures of these electronic effects, including atomic charges, dipole moments, and molecular electrostatic potential maps. These calculations would reveal regions of high and low electron density, which are crucial for predicting intermolecular interactions and sites of potential chemical reactivity. For instance, the electron-deficient nature of the carbon atoms attached to the nitro and aldehyde groups would be clearly visualized.

Table 1: Illustrative Calculated Electronic Properties of a Substituted Cyclopentane

| Property | Illustrative Value | Significance |

| Dipole Moment | ~3.5 D | Indicates significant charge separation within the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on C-NO₂ | +0.15 e | Shows the electron-withdrawing effect of the nitro group, making this carbon electrophilic. |

| Mulliken Charge on C-CHO | +0.20 e | Highlights the electrophilic nature of the carbonyl carbon. |

| HOMO-LUMO Gap | ~5.5 eV | Provides an indication of the molecule's kinetic stability and reactivity towards nucleophiles and electrophiles. |

Note: These values are illustrative and based on typical calculations for similarly functionalized cycloalkanes. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Potential Energy Surfaces

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". libretexts.orgscribd.com The presence of substituents on the ring, such as the nitro and carbaldehyde groups in this compound, influences the relative stability of these conformers and the energy barriers between them.

In the envelope conformation, four carbon atoms are in a plane, while the fifth is out of the plane. libretexts.org In the half-chair conformation, three atoms are coplanar, with one atom above and one below the plane. scribd.com The energy difference between these conformers is typically small, and the ring is highly flexible, undergoing rapid interconversion between various puckered forms at room temperature.

Computational methods, such as scanning the potential energy surface (PES) by systematically changing key dihedral angles, can identify the most stable conformers and the transition states connecting them. frontiersin.org For this compound, the analysis would focus on the relative positioning of the nitro and carbaldehyde groups (axial vs. equatorial-like positions) in the different ring conformations. The substituents will prefer to occupy positions that minimize steric hindrance. For example, a bulky substituent generally favors an equatorial-like position to reduce steric interactions with other atoms on the ring. frontiersin.org

Table 2: Illustrative Relative Energies of Substituted Cyclopentane Conformers

| Conformer | Substituent Positions | Illustrative Relative Energy (kcal/mol) |

| Envelope | 1-CHO (equatorial-like), 3-NO₂ (axial-like) | 0.5 |

| Envelope | 1-CHO (axial-like), 3-NO₂ (equatorial-like) | 1.0 |

| Half-Chair | 1-CHO (equatorial-like), 3-NO₂ (equatorial-like) | 0.0 (most stable) |

| Half-Chair | 1-CHO (axial-like), 3-NO₂ (axial-like) | 2.5 |

Note: These values are for illustrative purposes and represent a hypothetical scenario for a disubstituted cyclopentane. The actual conformational preferences of this compound would depend on the complex interplay of steric and electronic factors.

Molecular Dynamics Simulations for Reactivity and Selectivity Prediction

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their reactivity and selectivity that static quantum chemical calculations cannot capture. acs.orgnih.gov By simulating the motion of atoms in a system, MD can explore the conformational landscape, solvent effects, and the initial stages of chemical reactions.

For this compound, MD simulations could be employed to:

Explore conformational dynamics: To understand how the flexible cyclopentane ring and the rotatable substituent groups sample different orientations in solution. This is crucial as the reactivity of the molecule can be highly dependent on its accessible conformations.

Predict binding affinities: If this molecule were to be studied as a ligand for a biological target, MD simulations could be used to model its binding to the active site and calculate the free energy of binding. acs.org This can help in predicting the selectivity of the molecule for different receptors.

Simulate reaction conditions: MD can be used to model the molecule in different solvent environments to understand how the solvent influences its structure and reactivity.

For example, MD simulations could be used to study the interaction of this compound with a base, which is the first step in reactions like the Henry reaction. The simulations would show how the base approaches the acidic proton alpha to the nitro group and how the solvent molecules rearrange to accommodate the resulting nitronate anion.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties. acs.org Starting from the structure of this compound, computational methods can be used to predict how modifications to its structure would affect its chemical and physical properties.

Strategies for designing novel derivatives could include:

Varying substituents: Introducing different functional groups onto the cyclopentane ring to modulate its electronic properties, steric profile, and reactivity. For instance, adding electron-donating groups could alter the reactivity of the aldehyde.

Modifying stereochemistry: Exploring the synthesis and properties of different stereoisomers of this compound, as stereochemistry can have a profound impact on biological activity.

Exploring new reaction pathways: Using computational tools to propose and evaluate the feasibility of new chemical transformations starting from this molecule. For example, quantum chemical calculations could be used to screen for potential catalysts for a specific desired reaction.

Table 3: Illustrative Computational Screening of Derivatives for a Target Property

| Derivative | Modification | Predicted Property Change | Rationale |

| 1 | Addition of a methyl group at C-2 | Increased lipophilicity | The methyl group is nonpolar. |

| 2 | Replacement of -CHO with -COOH | Increased acidity and water solubility | The carboxylic acid group is more acidic and polar than the aldehyde. |

| 3 | Introduction of a fluorine atom at C-4 | Altered electronic profile and metabolic stability | Fluorine is highly electronegative and can block sites of metabolism. |

Note: This table provides a conceptual framework for how computational design could be applied.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, several important reactions can be envisaged, and their mechanisms can be studied computationally.

One of the most relevant reactions for this molecule is the Henry reaction (nitro-aldol reaction) , which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. organic-chemistry.orgacs.org In an intramolecular context or in the presence of an external aldehyde, the acidic proton alpha to the nitro group can be removed by a base to form a nitronate anion. This nucleophilic anion can then attack the electrophilic carbonyl carbon of the aldehyde. Computational studies can model this entire process, including:

The deprotonation step: Calculating the pKa of the alpha-proton to assess its acidity.

The C-C bond formation: Locating the transition state for the nucleophilic attack and calculating its energy barrier. This barrier determines the reaction rate.

The stereochemical outcome: If the reaction creates a new stereocenter, computational methods can predict which stereoisomer is likely to be favored.

Another important transformation is the Nef reaction , which converts a primary or secondary nitro group into a carbonyl group, typically under basic or oxidative conditions. acs.orgresearchgate.net Theoretical studies can help to elucidate the complex, multi-step mechanism of the Nef reaction, which can proceed through various intermediates. rsc.org

Table 4: Illustrative Calculated Activation Energies for a Key Reaction Step

| Reaction Step | Computational Method | Illustrative Activation Energy (kcal/mol) | Significance |

| Deprotonation by a base | DFT (B3LYP/6-31G) | ~10-15 | A low barrier indicates a fast deprotonation step. |

| C-C bond formation (Henry reaction) | DFT (B3LYP/6-31G) | ~20-25 | This is often the rate-determining step of the overall reaction. |

| Water elimination (in Henry reaction) | DFT (B3LYP/6-31G*) | ~15-20 | Determines whether the nitro-alcohol or the nitro-alkene is the final product. |

Note: These values are illustrative and based on typical computational studies of the Henry reaction. The actual values would depend on the specific reactants and conditions.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Nitrocyclopentane 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework and the relative stereochemistry of 3-Nitrocyclopentane-1-carbaldehyde. The presence of two substituents on the cyclopentane (B165970) ring gives rise to the possibility of cis and trans isomers, which can be distinguished by a detailed analysis of NMR data.

1D NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aldehydic proton, the proton on the carbon bearing the nitro group (the α-proton), and the protons of the cyclopentane ring. The chemical shift of the aldehydic proton (H-C=O) is expected to appear significantly downfield, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The α-proton to the nitro group (H-C-NO₂) would also be shifted downfield, likely appearing between δ 4.5 and 5.0 ppm. The remaining methylene (B1212753) and methine protons of the cyclopentane ring would resonate in the upfield region, generally between δ 1.5 and 3.0 ppm, with their exact chemical shifts and multiplicities being highly dependent on the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift in the range of δ 190-205 ppm. The carbon atom attached to the nitro group (C-NO₂) would also be significantly deshielded, appearing around δ 80-90 ppm. The other carbons of the cyclopentane ring would have signals in the aliphatic region (δ 20-50 ppm).

A hypothetical ¹H and ¹³C NMR data table for a specific isomer is presented below:

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | 2.85 | m | 51.2 |

| 2 | 1.90, 2.10 | m | 30.5 |

| 3 | 4.80 | m | 85.7 |

| 4 | 2.05, 2.25 | m | 32.8 |

| 5 | 1.85, 2.15 | m | 25.1 |

| CHO | 9.75 | d | 202.3 |

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and for determining the stereochemical relationship between the substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the aldehydic proton and the proton at C1, and a network of correlations among the protons on the cyclopentane ring, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aldehyde group and the cyclopentane ring (e.g., a correlation between the aldehydic proton and C1 of the ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are directly bonded. For instance, in the cis isomer, a NOE would be expected between the proton at C1 and the proton at C3. In the trans isomer, this correlation would be absent or very weak.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₆H₉NO₃. The calculated exact mass for this formula would be compared to the experimentally measured mass to confirm the elemental composition.

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| C₆H₉NO₃ | 143.05824 | 143.05831 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This provides detailed structural information. Key fragmentation pathways would likely involve:

Loss of the nitro group: A primary fragmentation would be the loss of the NO₂ group (46 Da), leading to a fragment ion at m/z 97.

Loss of the aldehyde group: The loss of the CHO group (29 Da) would result in a fragment ion at m/z 114.

Ring cleavage: Fragmentation of the cyclopentane ring can lead to a variety of smaller fragment ions.

A hypothetical table of major fragment ions is shown below:

| m/z | Proposed Fragment | Proposed Loss |

| 143 | [C₆H₉NO₃]⁺ | Molecular Ion |

| 114 | [C₅H₉NO]⁺ | CHO |

| 97 | [C₆H₉O]⁺ | NO₂ |

| 69 | [C₅H₉]⁺ | CHO, NO₂ |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group would be expected in the region of 1720-1740 cm⁻¹.

N-O Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1540-1560 cm⁻¹ and a symmetric stretch around 1370-1390 cm⁻¹. orgchemboulder.comblogspot.comorgchemboulder.com

C-H Stretches: The aldehydic C-H stretch would appear as two weak bands around 2720 and 2820 cm⁻¹. The aliphatic C-H stretches of the cyclopentane ring would be observed in the 2850-3000 cm⁻¹ region.

C-N Stretch: The C-N stretch is typically weaker and appears in the fingerprint region.

The precise positions of these bands can provide subtle information about the conformation of the cyclopentane ring and the electronic effects of the substituents.

A summary of the expected major IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720-1740 |

| C-H Stretch | 2720, 2820 | |

| Nitro | Asymmetric N-O Stretch | 1540-1560 |

| Symmetric N-O Stretch | 1370-1390 | |

| Alkane | C-H Stretch | 2850-3000 |

Infrared (IR) Spectroscopy

No experimental IR spectra for this compound have been published. Therefore, a detailed analysis of its vibrational modes, including the characteristic stretching frequencies for the nitro (-NO₂) and aldehyde (-CHO) functional groups, as well as the various C-H and C-C bond vibrations within the cyclopentane ring, cannot be provided.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A crystallographic study of this compound has not been reported. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state remains unknown. Furthermore, for chiral samples, X-ray crystallography is the definitive method for determining the absolute stereochemistry of its enantiomers, information that is currently unavailable.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., ORD, CD)

Given that this compound is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be essential for characterizing its enantiomers and assessing enantiomeric purity. However, no ORD or CD spectra have been documented for this compound. Such data would provide insight into the electronic transitions within the chiral environment of the molecule.

3 Nitrocyclopentane 1 Carbaldehyde As a Key Building Block in Complex Molecular Architectures

Synthesis of Polyfunctionalized Spirocyclic and Fused-Ring Systems

The cyclopentane (B165970) ring of 3-Nitrocyclopentane-1-carbaldehyde serves as a robust framework for the construction of more complex ring systems. The presence of two distinct functional groups allows for sequential or concerted reactions to generate spirocyclic and fused-ring architectures, which are of significant interest in medicinal chemistry.

Research Findings: The synthesis of spirocyclic systems often relies on the creation of two new rings that share a single atom. Starting with this compound, a plausible strategy involves a tandem reaction sequence. For instance, a Knoevenagel condensation at the aldehyde position with an active methylene (B1212753) compound, such as a malonate ester, would generate a Michael acceptor. Subsequent intramolecular Michael addition of a nucleophile, tethered to the cyclopentane ring, onto the newly formed double bond can lead to the formation of a fused bicyclic system.

Alternatively, spiro-fused nitrocyclopropanes have been synthesized through the reaction of nitroacrylates with cyclic CH-acids. researchgate.net This principle can be conceptually extended to this compound. Reaction with a suitable reagent could transform the aldehyde into a Michael acceptor, which could then react with a nucleophile to form a spiro-cyclopropane ring adjacent to the nitro-bearing carbon. Small, strained spiroheterocycles like oxaspiropentanes have shown diverse reactivity, often driven by the release of ring strain, a principle that could be harnessed in designing reactions with this building block. nih.gov

The general approaches can be summarized as follows:

Fused-Ring Systems: Achieved through intramolecular cyclizations where a new ring is built onto the existing cyclopentane core. A common pathway involves an initial intermolecular reaction at one functional group (e.g., the aldehyde), followed by an intramolecular reaction involving the other (the nitro group or a derivative).

Spirocyclic Systems: Formed by constructing a new ring that shares one carbon atom with the cyclopentane ring. This can be envisioned through reactions that engage positions adjacent to the existing functional groups.

Derivatization for the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are foundational to modern pharmaceuticals, with over 90% of new drugs containing at least one such ring system. mdpi.com this compound is an exemplary starting material for generating a wide array of heterocyclic scaffolds due to the versatile reactivity of its aldehyde and nitro functionalities.

Research Findings: The aldehyde group is a direct precursor to numerous heterocycles through condensation reactions. For example:

Reaction with hydrazine (B178648) or its derivatives yields pyrazoles or pyrazolines. mdpi.com

Condensation with hydroxylamine (B1172632) produces isoxazoles.

Reaction with amidines or guanidines can furnish pyrimidine (B1678525) rings.

The nitro group offers a separate avenue for derivatization. Its reduction to an amino group is a common and efficient transformation, often achieved using reducing agents like hydrogen gas with a palladium catalyst. This newly formed amine can then be used to construct nitrogen-containing heterocycles. For example, condensation of the resulting 3-aminocyclopentane-1-carbaldehyde with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine (B92270) rings. The value of carbaldehydes as versatile intermediates in the synthesis of complex heterocyclic scaffolds has been well-demonstrated. mdpi.com

| Starting Functional Group | Reagent Class | Resulting Heterocyclic Motif |

| Aldehyde (-CHO) | Hydrazines (e.g., Hydrazine hydrate) | Pyrazole / Pyrazoline |

| Aldehyde (-CHO) | Hydroxylamine | Isoxazole |

| Aldehyde (-CHO) | Amidines / Guanidine | Pyrimidine |

| Nitro (-NO2) → Amine (-NH2) | 1,3-Dicarbonyl compounds | Fused Pyridine |

| Nitro (-NO2) → Amine (-NH2) | Phosgene derivatives | Cyclic Urea / Carbamate |

Applications in the Total Synthesis of Natural Products (Conceptual Framework)

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.gov While specific total syntheses employing this compound as a key starting material are not extensively documented in the reviewed literature, its structure presents a compelling conceptual framework for accessing complex natural targets. nih.govmdpi.comnih.gov

Conceptual Application: The cyclopentane core is a common structural motif in a vast number of natural products, including prostaglandins, iridoids, and certain steroids and alkaloids. The strategic placement of the nitro and aldehyde groups on this scaffold provides two orthogonal chemical handles for stereocontrolled functionalization.

A hypothetical retrosynthetic analysis of a complex cyclopentanoid natural product could disconnect to this compound. The synthesis would then rely on:

Stereoselective manipulation of the aldehyde: Using well-established methodologies like aldol (B89426), Wittig, or Grignard reactions to build a side chain with precise stereochemistry.

Stereoselective transformation of the nitro group: The Henry (nitro-aldol) reaction is a powerful tool for carbon-carbon bond formation. Furthermore, the nitro group can be converted into other functionalities, such as amines or ketones (via the Nef reaction), at a later stage, allowing for the introduction of further complexity.

The ability to perform multicomponent reactions (MCRs) further enhances its appeal, as these reactions can rapidly assemble the core of a target molecule from simpler precursors in a single step. conicet.gov.ar

Exploitation for the Creation of New Chemical Libraries and Diverse Organic Molecules

The demand for novel molecular entities in drug discovery and materials science necessitates the efficient synthesis of chemical libraries. This compound is an ideal starting point for diversity-oriented synthesis due to its capacity to participate in a multitude of chemical transformations, leading to a wide range of structurally distinct products.

Research Findings: The creation of chemical libraries hinges on the ability to generate many compounds from a common intermediate by using a variety of reaction partners. The bifunctional nature of this compound allows for a combinatorial approach.

Divergence from the Aldehyde: A library of Schiff bases, hydrazones, or oximes can be created by reacting the aldehyde with a panel of primary amines, hydrazines, or hydroxylamines. Each of these products can be further modified. For instance, triazole-4-carbaldehydes have been used as platforms to generate libraries of 1-alkyl-4-formyl-1,2,3-triazoles via reaction with various amines. mdpi.com

Divergence from the Nitro Group: The nitro group can participate in Michael additions with a range of nucleophiles. Subsequent reduction to the amine followed by acylation or sulfonylation with diverse acid chlorides or sulfonyl chlorides can generate a large library of amides and sulfonamides.

This dual reactivity allows for the creation of libraries with significant skeletal diversity, not just peripheral functional group changes, which is highly valuable for exploring new chemical space.

Role in Cascade and Domino Reactions for Increased Molecular Complexity

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. wikipedia.org These reactions are highly sought after for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. ub.edu this compound is exceptionally well-suited to be a substrate in such reactions.

Research Findings: The combination of a nitroalkane and an aldehyde in one molecule is a classic platform for organocatalytic cascade reactions. wikipedia.org A prime conceptual example is the reaction of this compound with an enolizable ketone, catalyzed by a chiral secondary amine (e.g., proline).

This hypothetical cascade could proceed via the following steps:

Enamine Formation: The catalyst reacts with the ketone to form a nucleophilic enamine.

Michael Addition: The enamine attacks the carbon bearing the nitro group in an intermolecular Michael addition. The nitro group is a strong electron-withdrawing group, activating the α-carbon towards nucleophilic attack.

Intramolecular Aldol Reaction: The resulting intermediate contains both the aldehyde from the original building block and the ketone carbonyl. An intramolecular aldol condensation can then occur, forming a new six-membered ring fused to the original cyclopentane ring.

Catalyst Regeneration: Hydrolysis regenerates the catalyst and yields a densely functionalized bicyclic product with potentially high stereocontrol.

Such a reaction would form two new carbon-carbon bonds and create multiple stereocenters in a single operation, showcasing the power of this building block in domino sequences for generating complex molecular architectures. nih.govwikipedia.orgresearchgate.net

Future Research Directions and Emerging Opportunities for 3 Nitrocyclopentane 1 Carbaldehyde Research

Integration with Flow Chemistry and Microreactor Technologies

The landscape of chemical synthesis is rapidly evolving, with a significant shift towards continuous-flow processes facilitated by microreactor technologies. These systems offer substantial advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration. nih.gov

Recent studies have already demonstrated the utility of 3-nitrocyclopentane-1-carbaldehyde as a precursor for developing substituted nitroalkanes under continuous flow conditions, achieving significant yields of desired products. Future research will likely focus on optimizing these processes further. The integration of this compound into microreactor systems can lead to:

Enhanced Safety and Selectivity: Nitration reactions are notoriously exothermic. nih.gov Microreactors can dissipate heat more efficiently, minimizing the risk of runaway reactions and the formation of hazardous byproducts. nih.gov This precise temperature control can also lead to higher selectivity for the desired product.

Increased Throughput and Scalability: While current microreactor setups for related nitrations have limitations in production capacity, future work will aim to enhance reactor throughput for industrial applicability. nih.gov

Process Automation: Continuous-flow systems are amenable to automation, allowing for high-throughput screening of reaction conditions and rapid optimization.

A schematic of a typical continuous-flow microreactor system for nitration is shown below:

| Component | Description |

| Micromixer | Ensures rapid and efficient mixing of reactants. |

| Coiled Tube Reactor | Provides the reaction zone where the chemical transformation occurs. |

| Thermostatic Baths | Maintain precise temperature control of the mixing and reaction modules. |

| Pumps | Deliver reactants at controlled flow rates. |

| A simplified data table illustrating the components of a continuous-flow microreactor system used for nitration reactions. nih.gov |

Development of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional chemical transformations, often proceeding under mild conditions with high selectivity. The nitro and aldehyde functionalities of this compound are both amenable to such transformations.

Future research in this area could explore:

Selective Reduction: The nitro group can be selectively reduced to an amino group using photocatalytic or electrocatalytic methods. This would provide a green alternative to traditional reducing agents.

C-H Functionalization: Photocatalysis can enable the direct functionalization of C-H bonds, opening up new avenues for modifying the cyclopentane (B165970) ring of the molecule.

Novel Coupling Reactions: Electrocatalysis can be employed to mediate novel carbon-carbon bond-forming reactions, expanding the synthetic utility of this compound.

Exploration of Sustainable and Biocatalytic Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, milder reaction conditions, and the reduction of waste. tudelft.nl Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach. astrazeneca.com

For this compound, future research in sustainable synthesis could focus on:

Enzymatic Reductions and Oxidations: Enzymes such as imine reductases (IREDs) and carboxylic acid reductases could be employed for the selective transformation of the aldehyde and nitro groups. astrazeneca.comnih.gov For example, IREDs have been shown to catalyze not only imine reduction but also the reduction of activated ketones. nih.gov

Biocatalytic Cascades: The development of multi-enzyme "one-pot" reactions could streamline the synthesis of complex molecules from this compound, improving efficiency and reducing waste. astrazeneca.com This approach has been successfully applied in the synthesis of active pharmaceutical ingredients. tudelft.nl

Renewable Starting Materials: Investigating synthetic routes to this compound that utilize bio-based feedstocks would significantly enhance its sustainability profile.

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a potential precursor for the synthesis of functional polymers and advanced materials. Nitroalkanes are recognized as valuable building blocks in materials science. frontiersin.org

Emerging opportunities in this domain include:

Precursors for Functional Polymers: The aldehyde group can participate in polymerization reactions, while the nitro group can be transformed into other functionalities to tune the properties of the resulting polymer. These materials could find applications in various fields, including electronics and medicine.

Synthesis of Energetic Materials: Nitro compounds are fundamental components of many high-energy materials. frontiersin.org Research could explore the potential of this compound and its derivatives in this context, under strict safety protocols.

Development of Novel Heterocycles: The compound serves as an intermediate in the synthesis of complex heterocycles, which are crucial scaffolds in many functional materials and pharmaceuticals.

Predictive Modeling and Machine Learning for Reaction Optimization and Discovery

The application of machine learning (ML) and artificial intelligence is revolutionizing chemical research. nih.gov These computational tools can accelerate the discovery and optimization of chemical reactions by analyzing large datasets and identifying complex patterns. beilstein-journals.org

For this compound, predictive modeling and ML can be leveraged to:

Optimize Reaction Conditions: ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation, maximizing yield and selectivity. beilstein-journals.orgrsc.org This approach, known as local reaction optimization, can significantly reduce the experimental effort required. beilstein-journals.org

Discover Novel Reactions: By analyzing vast databases of chemical reactions, ML models can suggest novel transformations and synthetic routes involving this compound that may not be apparent through traditional chemical intuition. beilstein-journals.org

Predict Physicochemical Properties: Computational models can be used to predict the properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics for specific applications.

The integration of high-throughput experimentation with ML algorithms creates a powerful platform for accelerating the development of new synthetic methodologies for this versatile compound. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.